molecular formula C21H24BrN3O2 B11119827 4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

Cat. No.: B11119827
M. Wt: 430.3 g/mol
InChI Key: CIDUQCCPMLLPDO-UHFFFAOYSA-N
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Description

4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol: is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a triazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol typically involves multiple steps:

    Formation of the Triazaspiro Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazaspiro structure.

    Introduction of the Methoxyphenyl Group: This can be achieved through a substitution reaction where a methoxyphenyl group is introduced to the triazaspiro core.

    Bromination: The final step involves the bromination of the phenol ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and methoxy groups.

    Reduction: Reduction reactions can target the bromine atom or the triazaspiro core.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced products may include dehalogenated compounds or reduced triazaspiro structures.

    Substitution: Substituted products will depend on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of brominated phenols and triazaspiro structures on biological systems. It could also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxyphenyl group could play key roles in binding to molecular targets, while the triazaspiro core may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is unique due to its triazaspiro structure. This feature imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H24BrN3O2

Molecular Weight

430.3 g/mol

IUPAC Name

4-bromo-2-[4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

InChI

InChI=1S/C21H24BrN3O2/c1-27-16-5-2-14(3-6-16)18-13-19(17-12-15(22)4-7-20(17)26)25-21(24-18)8-10-23-11-9-21/h2-7,12,19,23,25-26H,8-11,13H2,1H3

InChI Key

CIDUQCCPMLLPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCNCC3)NC(C2)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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